![molecular formula C21H26N2O4S B2448811 N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide CAS No. 1185079-21-3](/img/structure/B2448811.png)
N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. It is a small molecule compound that targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a critical role in energy production and biosynthesis in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, and it is currently being evaluated as a potential treatment for various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Diastereomerically Pure Pyrrolidin-2-ones : Galeazzi et al. (1996) demonstrated the use of Mn(III)-mediated intramolecular cyclization of N-(2-alken-1-yl)amides for synthesizing diastereomerically pure pyrrolidin-2-ones, useful in creating biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996).
Molecular Structure Analysis : Rodier et al. (1993) investigated the molecular structure of a compound similar to the title compound, providing insights into its planar geometry and intramolecular hydrogen bonding, which could be relevant in understanding its reactivity and interactions (Rodier, Robert, Robert-Piessard, & Baut, 1993).
Pharmacological Applications
Nootropic Agent Analysis : Fujimaki et al. (1988) developed a method for determining a novel nootropic agent similar to the title compound in human serum and urine, suggesting its potential application in cognitive enhancement or treatment of neurological conditions (Fujimaki, Sudo, & Tachizawa, 1988).
Anticonvulsant Properties : Severina et al. (2020) synthesized derivatives of 4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, demonstrating moderate anticonvulsant activity, indicating the potential application of related compounds in treating seizure disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Miscellaneous Applications
Ultrasonic Synthesis Methods : Almarhoon et al. (2020) discussed the use of ultrasonication for synthesizing N-cyanoacylation and N-substituted pyridinone derivatives, highlighting an eco-friendly alternative to conventional methods, which could be applied to the synthesis of related compounds (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Anticancer Activity : Berest et al. (2011) synthesized N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and found one compound particularly active against non-small cell lung and CNS cancer cell lines, suggesting a potential application of similar compounds in cancer therapy (Berest, Voskoboynik, Kovalenko, Antypenko, Nosulenko, Katsev, & Shandrovskaya, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetCyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets, leading to apoptosis of tumor cells . This suggests that this compound may also function as a kinase inhibitor, disrupting the normal function of its targets and leading to cell death .
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-8-10-18(11-9-14)28(26,27)20-15(2)12-16(3)23(21(20)25)13-19(24)22-17-6-4-5-7-17/h8-12,17H,4-7,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDHDCFSTITCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3CCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.